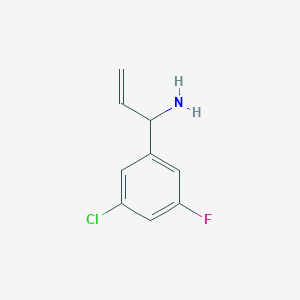
1-(3-Chloro-5-fluorophenyl)prop-2-en-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. It belongs to the class of arylalkenes and contains both a chlorine and a fluorine substituent on the phenyl ring.
Vorbereitungsmethoden
Synthetic Routes: The synthesis of this compound involves several steps. One common synthetic route is through the reaction of 3-amino-1-propene (CAS: 107-11-9) with a suitable chlorinated and fluorinated benzaldehyde. The reaction proceeds via an alkylation process, resulting in the formation of the target compound .
Reaction Conditions: The reaction typically occurs under anhydrous conditions using a suitable solvent (such as chloroform or dichloromethane ) and a base (such as sodium hydroxide or potassium carbonate ). The reaction temperature is usually maintained around room temperature.
Industrial Production Methods: While industrial-scale production details are proprietary, the compound can be synthesized using similar principles on a larger scale. Optimization of reaction conditions, purification, and yield enhancement are crucial for industrial production.
Analyse Chemischer Reaktionen
1-(3-Chloro-5-fluorophenyl)prop-2-en-1-amine can undergo various chemical reactions:
Oxidation: It may be oxidized to form corresponding imines or amides.
Reduction: Reduction can yield the corresponding secondary amine.
Substitution: The amino group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions: Reagents like , , and are commonly used in these reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry::
- Used as a building block in the synthesis of more complex molecules.
- Investigated for its reactivity in various organic transformations.
- Potential applications in drug discovery due to its structural features.
- May interact with biological targets (e.g., enzymes, receptors).
- Used in the production of fine chemicals and pharmaceutical intermediates.
Wirkmechanismus
The exact mechanism of action for this compound depends on its specific application. It may interact with cellular receptors, enzymes, or other biomolecules, leading to various effects. Further research is needed to elucidate its precise mode of action.
Vergleich Mit ähnlichen Verbindungen
While there are no direct analogs to this compound, it shares some features with other arylalkenes and amines. its unique combination of chlorine, fluorine, and amino groups sets it apart from most related compounds.
Eigenschaften
Molekularformel |
C9H9ClFN |
|---|---|
Molekulargewicht |
185.62 g/mol |
IUPAC-Name |
1-(3-chloro-5-fluorophenyl)prop-2-en-1-amine |
InChI |
InChI=1S/C9H9ClFN/c1-2-9(12)6-3-7(10)5-8(11)4-6/h2-5,9H,1,12H2 |
InChI-Schlüssel |
GUTBGZJQOUGCBA-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC(C1=CC(=CC(=C1)Cl)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


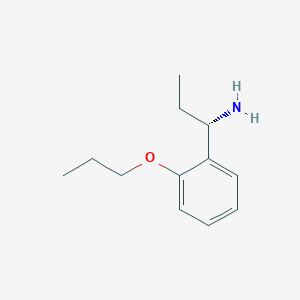
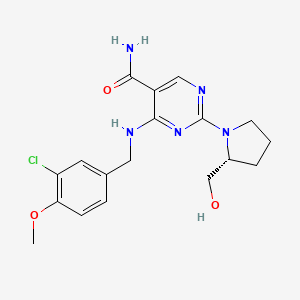
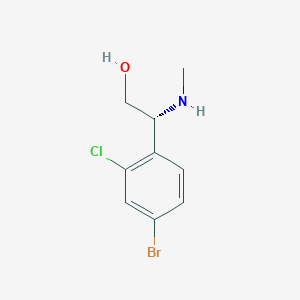
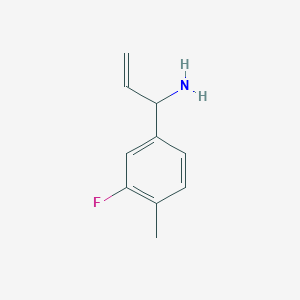
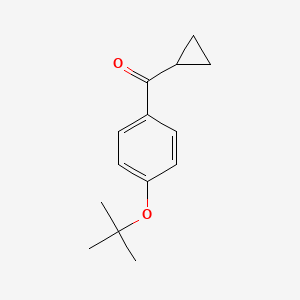
![3-Iodo-6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine](/img/structure/B13043187.png)
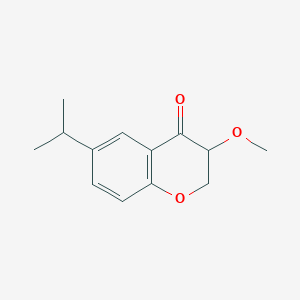

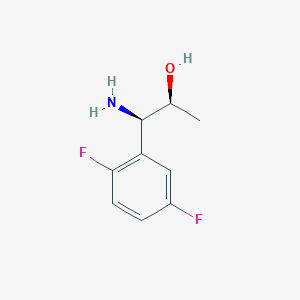
![N-{[3-(dibenzylamino)azetidin-3-yl]methyl}acetamide](/img/structure/B13043201.png)

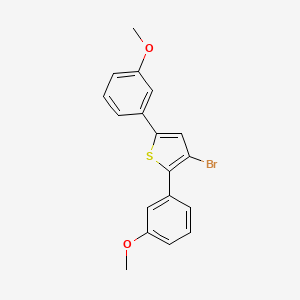

![3-(Cyclopropylsulfonyl)-3,9-Diazaspiro[5.5]Undecane Hydrochloride](/img/structure/B13043250.png)
